(Z)-methyl 3-(2-methoxyethyl)-2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Description
(Z)-methyl 3-(2-methoxyethyl)-2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C20H22N4O6S2 and its molecular weight is 478.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Application in Antibiotics
Research on related compounds often focuses on their synthesis for applications in antibiotic development. For example, Tatsuta et al. (1994) described the preparation of Z-isomer components of cephem antibiotics, highlighting the chemical routes and transformations relevant for synthesizing complex molecules with antibiotic properties (Tatsuta et al., 1994).
Advanced Organic Synthesis Techniques
The compound's structure suggests its synthesis involves advanced organic chemistry techniques. Žugelj et al. (2009) demonstrated transformations of dimethyl acetone-1,3-dicarboxylate into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, illustrating the type of complex reactions that could be involved in synthesizing similarly complex molecules (Žugelj et al., 2009).
Green Chemistry Approaches
Shahvelayati et al. (2017) explored the green synthesis of functionalized thiazol-2(3H)-imine via a three-component tandem reaction, indicating an interest in environmentally friendly synthesis methods that could be applicable to the synthesis of complex molecules like the one (Shahvelayati et al., 2017).
Antimicrobial and Antifibrotic Activities
The exploration of antimicrobial and antifibrotic activities in related compounds, as demonstrated by Kaminskyy et al. (2016) in their work on amino/iminothiazolidinones, suggests potential biomedical applications for similarly structured compounds (Kaminskyy et al., 2016).
Properties
IUPAC Name |
methyl 3-(2-methoxyethyl)-2-[2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylacetyl]imino-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S2/c1-12-8-16(23-30-12)21-17(25)10-31-11-18(26)22-20-24(6-7-28-2)14-5-4-13(19(27)29-3)9-15(14)32-20/h4-5,8-9H,6-7,10-11H2,1-3H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUFKXBRNFTINI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSCC(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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